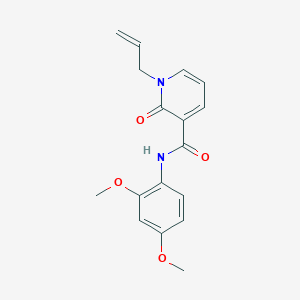

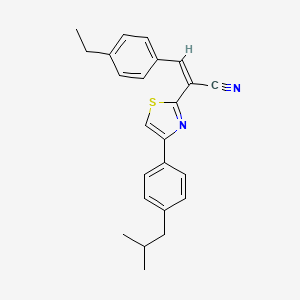

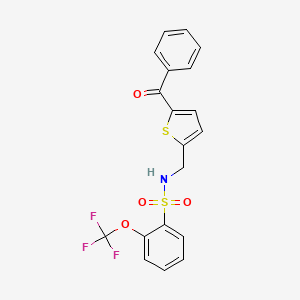

1-allyl-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-allyl-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known as 2,4-dimethoxyallylpyridinecarboxamide (DMAPC), is a synthetic organic compound with a wide range of applications in the field of medicinal chemistry. It is a versatile scaffold for the synthesis of various biologically active compounds, such as drugs, peptides, and other small molecules. DMAPC has been used in the synthesis of various pharmaceuticals, including anti-inflammatory agents, antifungal agents, and anticonvulsants. It has also been used in the synthesis of various peptides and other small molecules, such as protease inhibitors, peptidomimetics, and peptide-based drugs.

Applications De Recherche Scientifique

Modulation of Metal-Bound Water via Oxidation in Co(III) Complexes

A study explored the impact of oxidation on thiolato sulfur in Co(III) complexes, revealing insights into the role of cysteine oxidation in enzymes like Co-nitrile hydratase. This research could inform the understanding of molecular interactions involving similar compounds (Tyler et al., 2003).

Intermolecular Interactions in Crystal Chemistry

Research on the crystal chemistry of pyridine-2,6-dicarboxylic acid bisphenylamide and related compounds provides valuable information on the significant intermolecular interactions, which might be useful for understanding the structural and chemical properties of complex amides (Malone et al., 1997).

Dehydrogenative Annulation of N-Allyl Amides

A study reported the synthesis of pyrrolidine and tetrahydropyridine derivatives via electrochemical dehydrogenative annulation of N-allyl amides with 1,3-dicarbonyl compounds. This research might offer parallels to the reactivity and applications of similar amide compounds in synthetic chemistry (Wu et al., 2018).

Functionalized Palladium Complexes with Pyridine

Another study focused on palladium complexes with pyridine-functionalized N-heterocyclic carbene ligands, which could provide a basis for understanding the catalytic or binding capabilities of structurally similar compounds (Danopoulos et al., 2007).

Propriétés

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-4-9-19-10-5-6-13(17(19)21)16(20)18-14-8-7-12(22-2)11-15(14)23-3/h4-8,10-11H,1,9H2,2-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEERXEDLDIQNOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC=C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B2716704.png)

![N-(4-methoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2716710.png)

![ethyl 4-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2716717.png)

![2-(4,6,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2716718.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2716725.png)